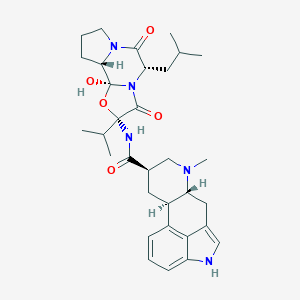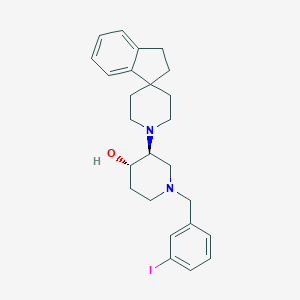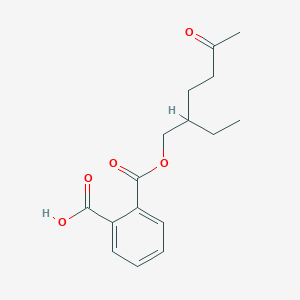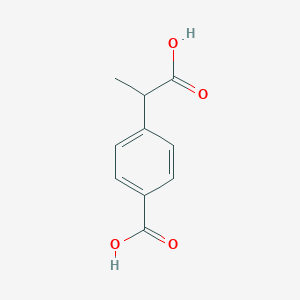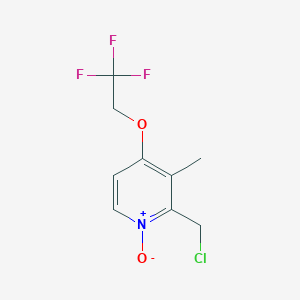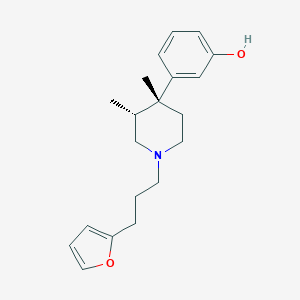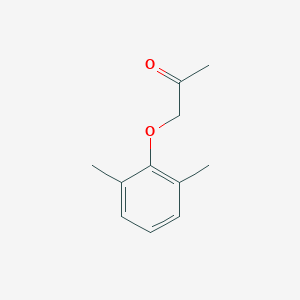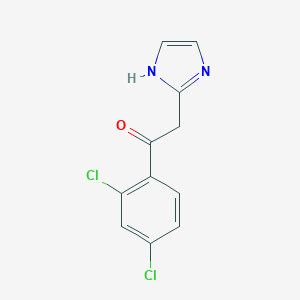
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone
Descripción general
Descripción
“1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol” is a chemical compound with the empirical formula C11H10Cl2N2O . It has a molecular weight of 257.12 . The compound is a solid and its color ranges from white to yellow .
Physical And Chemical Properties Analysis
The compound has a melting point of 135°C . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Chemical Research
The compound is used in chemical research due to its unique structure and properties . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis of Dicyano Imidazoles
The compound plays a significant role in the microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives . This process involves a one-step reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN) using HNO3 as a metal-free catalyst and a strong oxidizing agent .
Preparation of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
“2’,4’-Dichloro-2-imidazole acetophenone” is an intermediate in the preparation of glycogen synthase kinase-3 (GSK-3) inhibitors . GSK-3 inhibitors have potential therapeutic applications in a variety of diseases including type 2 diabetes, Alzheimer’s disease, inflammation, cancer, and bipolar disorder.
Pharmaceutical Chemistry
The imidazole ring with diverse functional groups can have biological activities . Drugs based on functionalized imidazole skeleton are presented in various pharmaceutical chemistry research .
Synthesis of New Promising Acceptor Moieties
Cyano-containing imidazoles especially 2-aryl-4,5-dicarbonitrile imidazoles are considered an important class of organic heterocycles due to their pharmacological activities . These substituted imidazoles are used in the synthesis of new promising acceptor moieties .
Organic Synthesis
The synthesis of N-heterocycles with various functional groups is an important research domain in organic synthesis . The scope and applicability of such post-functionalized compounds may be increased .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVQEVJZWBMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622861 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |
CAS RN |
252950-14-4 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


